molecular formula C21H15ClN2O2 B11100410 4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11100410
M. Wt: 362.8 g/mol
InChI Key: UXTCKYXJOYWVPJ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core is synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific benzoxazole core, which imparts distinct biological activities

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-3-2-4-18-19(13)24-21(26-18)15-7-11-17(12-8-15)23-20(25)14-5-9-16(22)10-6-14/h2-12H,1H3,(H,23,25)

InChI Key

UXTCKYXJOYWVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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